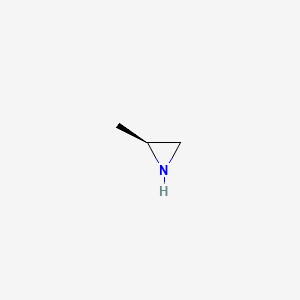

(s)-2-Methylaziridine

Description

Significance of Aziridine (B145994) Scaffolds in Modern Synthetic Methodologies

Aziridines, the nitrogen-containing analogs of epoxides, are three-membered heterocyclic compounds that serve as versatile intermediates in organic synthesis. fiveable.meresearchgate.net Their high ring strain makes them susceptible to ring-opening reactions with a wide variety of nucleophiles, providing a powerful tool for the introduction of nitrogen-containing functionalities into organic molecules. sci-hub.semdpi.com This reactivity has been harnessed for the synthesis of a diverse array of important compounds, including amino acids, alkaloids, and β-lactam antibiotics. fiveable.mesci-hub.sebeilstein-journals.org

The utility of aziridines is further enhanced by the ability to activate the ring towards nucleophilic attack. This is typically achieved by placing an electron-withdrawing group on the nitrogen atom, which facilitates ring-opening. scispace.comarkat-usa.org The regioselectivity of these ring-opening reactions can often be controlled by the nature of the substituents on the aziridine ring and the reaction conditions employed. scispace.comnih.gov

The development of transition metal-catalyzed reactions has further expanded the synthetic applications of aziridines. mdpi.comscilit.com These catalytic systems can enable highly regioselective and stereospecific cross-coupling reactions, allowing for the formation of carbon-carbon and carbon-heteroatom bonds with a high degree of control. mdpi.com This has opened up new avenues for the synthesis of medicinally important compounds such as β-phenethylamines and β-amino acids from readily available aziridine precursors. mdpi.com

The following table summarizes key reactions involving aziridine scaffolds:

| Reaction Type | Description | Key Features |

| Nucleophilic Ring-Opening | The strained three-membered ring is opened by a nucleophile, leading to the formation of functionalized amines. sci-hub.semdpi.com | The regioselectivity is influenced by substituents and reaction conditions. scispace.comnih.gov |

| Transition Metal-Catalyzed Cross-Coupling | Aziridines act as coupling partners in reactions catalyzed by transition metals, forming new C-C or C-X bonds. mdpi.comscilit.com | Allows for high regioselectivity and stereospecificity. mdpi.com |

| Asymmetric Aziridination | The direct formation of chiral aziridines from alkenes and a nitrogen source, often using a chiral catalyst. rsc.orgnih.gov | Provides access to enantiomerically enriched aziridines. nih.govmdpi.com |

Stereochemical Considerations and Enantiomeric Purity in Chiral Aziridine Chemistry

The presence of stereocenters in chiral aziridines, such as (S)-2-methylaziridine, introduces a layer of complexity and opportunity in organic synthesis. The stereochemical outcome of reactions involving chiral aziridines is of paramount importance, as the biological activity of the final products often depends on their specific enantiomeric form. fiveable.memdpi.com

The synthesis of enantiomerically pure or enriched chiral aziridines is a key focus area. sci-hub.semdpi.com Methods for achieving this include the use of chiral starting materials, the application of chiral auxiliaries, and the development of enantioselective catalytic aziridination reactions. sci-hub.sersc.orgrsc.org For instance, the use of chiral catalysts can enable the direct conversion of prochiral alkenes into chiral aziridines with high enantiomeric excess. nih.govmdpi.com

Once obtained in high enantiomeric purity, chiral aziridines can undergo a variety of stereospecific transformations. fiveable.mesci-hub.se Ring-opening reactions, for example, often proceed with a high degree of stereocontrol, allowing the stereochemistry of the starting aziridine to be transferred to the product. fiveable.mescispace.com The stereochemical course of these reactions, whether proceeding with inversion or retention of configuration, is dependent on the reaction mechanism, which can be influenced by factors such as the nature of the nucleophile, the solvent, and the presence of a catalyst. scispace.comnih.gov

The ability to control the stereochemistry of these reactions is crucial for the synthesis of single-enantiomer drugs and other biologically active molecules. researchgate.net The development of regiodivergent ring-opening reactions, where a single catalyst can transform a racemic mixture of aziridines into two different regioisomeric products, each with high enantiomeric purity, represents a significant advancement in this field. researchgate.net

Below is a table highlighting the stereochemical aspects of chiral aziridine chemistry:

| Stereochemical Aspect | Description | Significance |

| Enantiomeric Purity | The measure of the excess of one enantiomer over the other in a chiral sample. mdpi.com | Crucial for the biological activity of many pharmaceutical compounds. researchgate.net |

| Stereospecific Reactions | Reactions where the stereochemistry of the reactant dictates the stereochemistry of the product. fiveable.mesci-hub.se | Allows for the predictable synthesis of specific stereoisomers. |

| Regiodivergent Kinetic Resolution | A single chiral catalyst directs the two enantiomers of a racemic starting material to different reaction pathways, yielding two distinct, enantiomerically enriched products. researchgate.net | Provides an efficient route to multiple chiral products from a single racemic mixture. |

| Asymmetric Catalysis | The use of a chiral catalyst to induce the formation of a chiral product from an achiral or racemic substrate. rsc.orgnih.govmdpi.com | A powerful method for generating enantiomerically pure compounds. |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-methylaziridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7N/c1-3-2-4-3/h3-4H,2H2,1H3/t3-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZDGMOYKSFPLSE-VKHMYHEASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CN1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

57.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41927-28-0, 52340-20-2 | |

| Record name | Aziridine, 2-methyl-, cis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041927280 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propylenimine, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052340202 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PROPYLENIMINE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T7NRU400W8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Stereoselective Synthetic Methodologies for S 2 Methylaziridine

Asymmetric Synthesis Approaches

Asymmetric synthesis methodologies aim to create the chiral center of (S)-2-Methylaziridine with a high degree of stereocontrol, starting from achiral or prochiral substrates. These strategies are diverse, encompassing the use of chiral auxiliaries, substrate-based control, and enantioselective catalysis.

Chiral Auxiliaries and Reagent Control Strategies

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired chiral center is formed, the auxiliary is removed.

A prominent example involves the use of sulfinimines, particularly N-tert-butanesulfinyl imines, as chiral directing groups. The reaction of an N-tert-butanesulfinyl imine derived from propanal with a sulfur ylide, such as dimethylsulfoxonium methylide (a Corey-Chaykovsky reaction), proceeds with high diastereoselectivity. organic-chemistry.org The chiral sulfinyl group effectively shields one face of the imine, directing the nucleophilic attack of the ylide to the opposite face. This leads to the formation of a single diastereomer of the N-sulfinyl-2-methylaziridine. Subsequent removal of the tert-butanesulfinyl auxiliary under mild acidic conditions yields the target this compound. The high diastereoselectivity, often exceeding 97:3, makes this a robust method for controlling the stereochemistry. organic-chemistry.org

Another strategy employs chiral sulfonium (B1226848) salts to generate a chiral sulfur ylide. researchgate.net This ylide then acts as a chiral reagent, transferring a methylene (B1212753) group to an achiral imine in an enantioselective manner. Camphor-derived sulfonium salts have been utilized to prepare chiral aziridines with enantiomeric excesses (ee) reaching up to 85%. researchgate.net

| Method | Chiral Director | Key Reagents | Typical Selectivity |

| Sulfinimine Aziridination | (S)-tert-butanesulfinamide | Propanal, Dimethylsulfoxonium methylide | >97:3 dr organic-chemistry.org |

| Chiral Ylide Addition | Camphor-derived sulfonium salt | Achiral imine, Base | up to 85% ee researchgate.net |

Substrate-Controlled Stereoselective Aziridination

In substrate-controlled methods, a pre-existing stereocenter within the substrate molecule dictates the stereochemistry of the newly formed aziridine (B145994) ring. This approach relies on the steric and electronic properties of the chiral substrate to favor the formation of one diastereomer over the other.

A common strategy involves the aziridination of imines that bear a chiral N-substituent. For instance, an imine formed from propanal and a chiral amine, such as (S)-α-methylbenzylamine, can be subjected to aziridination. The bulky, chiral α-methylbenzyl group provides a biased steric environment, directing the attacking reagent (e.g., from a diazo compound and a catalyst, or a sulfur ylide) to the less hindered face of the C=N double bond. researchgate.net This results in a diastereomerically enriched N-alkylated aziridine. The final step involves the reductive cleavage of the chiral N-substituent to afford the free NH-aziridine, this compound.

Enantioselective Catalytic Aziridination

Catalytic methods are highly sought after as they allow for the generation of large quantities of a chiral product from a small amount of a chiral catalyst. Both transition metal complexes and small organic molecules have been developed as effective catalysts for the enantioselective aziridination to produce 2-substituted aziridines.

Transition metal catalysis is a powerful tool for the asymmetric aziridination of alkenes. In the context of synthesizing this compound, this involves the reaction of propene with a nitrene source, mediated by a chiral transition metal complex.

Recent advancements have focused on the aziridination of unactivated terminal alkenes, such as propene, which has traditionally been a challenging substrate. nih.gov Chiral rhodium(III) complexes featuring a planar chiral indenyl ligand have demonstrated high efficiency and enantioselectivity in this transformation. nih.gov These catalysts can facilitate the transfer of a nitrene group from a hydroxylamine-derived source to propene, yielding the desired aziridine with excellent enantiocontrol.

Cobalt(II) complexes with chiral porphyrin-based ligands have also emerged as effective catalysts. nih.gov These systems can catalyze the aziridination of styrenes and other alkenes using various organic azides as the nitrene source. The reactions often proceed at room temperature, are tolerant of a wide range of substrates, and produce N₂ as the only byproduct, making them environmentally benign. nih.gov For a simple alkene like propene, these catalysts can provide a direct route to enantiomerically enriched N-aryl-2-methylaziridines, which can be subsequently deprotected.

| Catalyst System | Alkene | Nitrene Source | Key Features |

| Planar Chiral Rh(III) Indenyl Complex | Propene | Hydroxylamine derivative | Effective for unactivated terminal alkenes nih.gov |

| Co(II)-Porphyrin Complex | Propene | Fluoroaryl azide (B81097) | Room temperature, N₂ as byproduct nih.gov |

Organocatalysis avoids the use of metals and often relies on reaction mechanisms that mimic enzymatic processes. For aziridine synthesis, chiral Brønsted acids, such as chiral phosphoric acids, have been successfully employed in asymmetric aza-Darzens reactions. nih.govorganic-chemistry.org

In this approach, a chiral phosphoric acid catalyst activates an N-acylimine towards nucleophilic attack by a diazo compound like ethyl diazoacetate. The chiral environment created by the catalyst ensures that the attack occurs enantioselectively, leading to the formation of an optically active aziridine-2-carboxylate. While this method typically produces aziridines with an ester group, subsequent chemical modifications can convert this product into this compound. The reactions are known for their high yields and excellent stereoselectivities (both diastereo- and enantioselectivity). organic-chemistry.org

Synthesis from Chiral Precursors (Chiral Pool Strategy)

The chiral pool strategy utilizes readily available, enantiopure natural products as starting materials. For the synthesis of this compound, the most common precursor is a chiral 1,2-amino alcohol. Specifically, (R)-alaninol, also known as (R)-1-amino-2-propanol, which can be derived from the natural amino acid (R)-alanine, is the ideal starting material.

The synthesis involves a two-step intramolecular cyclization process, a variation of the Wenker synthesis.

Activation of the Hydroxyl Group : The primary hydroxyl group of (R)-alaninol is converted into a good leaving group. A common method is esterification with sulfuric acid to form an amino sulfate (B86663) ester intermediate.

Intramolecular Cyclization : The intermediate is then treated with a strong base, such as sodium hydroxide. The amine group, acting as an internal nucleophile, displaces the sulfate leaving group via an intramolecular Sₙ2 reaction. This ring-closing step proceeds with inversion of configuration at the carbon bearing the leaving group. Since the precursor is (R)-alaninol, the resulting 2-methylaziridine (B133172) has the (S) configuration.

This method is highly reliable and stereospecific, providing direct access to the desired enantiomer of 2-methylaziridine in high optical purity. The ready availability of chiral amino alcohols makes this a practical and frequently employed route for both laboratory and industrial-scale production.

Derivation from Amino Alcohols

A prominent strategy for the synthesis of chiral aziridines involves the cyclization of β-amino alcohols. This method leverages the readily available pool of chiral amino alcohols or those that can be synthesized stereoselectively. The transformation typically proceeds via activation of the hydroxyl group, followed by intramolecular nucleophilic substitution by the amino group.

One common approach is the Mitsunobu reaction, which can be performed internally on β-amino alcohols to yield chiral aziridines. nih.gov For instance, the internal Mitsunobu reaction of specific β-amino alcohols has been shown to produce chiral aziridines in yields ranging from 45-82%. nih.gov Another method involves the conversion of amino alcohols into cyclic sulfamidates, which then react with a nucleophile like sodium azide in an SN2 reaction, leading to the formation of the desired aziridine stereoisomer after subsequent reduction. nih.gov

Conceptually, a novel route to β-amino alcohols, which are precursors to aziridines, involves the reaction of lithiated N-Boc aziridines with boronic esters. This method results in the formation of syn-β-amino alcohols with complete diastereoselectivity. bris.ac.uk

The following table summarizes key aspects of these transformations:

| Starting Material | Reagent/Reaction Type | Product | Yield | Key Feature |

| β-Amino Alcohols | Internal Mitsunobu Reaction | Chiral Aziridines | 45-82% | Direct cyclization |

| β-Amino Alcohols | Cyclic Sulfamidates / NaN3 | Chiral Azido (B1232118) Amines | 25-58% (overall) | Stereodivergent synthesis |

| N-Boc Aziridines | LTMP / Boronic Esters | syn-β-Amino Alcohols | 40% | Complete diastereoselectivity |

Transformation of Epoxides

Chiral epoxides serve as valuable precursors for the synthesis of enantiomerically pure aziridines, including this compound. The ring-opening of an epoxide with a nitrogen nucleophile, followed by cyclization, is a common strategy.

A key intermediate in the synthesis of HIV protease inhibitors, a chiral epoxide, is synthesized from indene (B144670) via catalytic asymmetric epoxidation. This epoxide then undergoes ring-opening with ammonia, followed by a series of steps to form the desired amino alcohol precursor to more complex molecules. mdpi.com The stereochemistry of the final product is controlled by the initial epoxidation step.

The synthesis of chiral aziridines from epoxides often involves a two-step process: regioselective ring-opening of the epoxide with an azide source (e.g., sodium azide), followed by reduction of the resulting azido alcohol and subsequent cyclization. This approach allows for the transfer of stereochemistry from the epoxide to the aziridine.

The following table outlines a general transformation of epoxides to aziridines:

| Starting Epoxide | Reagents | Intermediate | Final Product |

| Chiral Epoxide | 1. NaN3 2. Reducing Agent (e.g., H2/Pd) 3. Base | Chiral Azido Alcohol | Chiral Aziridine |

Resolution of Racemic 2-Methylaziridine and Derivatives

Kinetic resolution is a powerful technique for separating enantiomers from a racemic mixture. This approach relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent, leading to the enrichment of the less reactive enantiomer.

Enzymatic methods have been reported for the resolution of racemic aziridines. nih.gov Lipases, for example, can be used for the enantioselective acylation of racemic amines, a process that can be adapted for aziridine derivatives. One study detailed the acylative kinetic resolution of racemic methyl-substituted cyclic alkylamines using an active ester of (R)-2-phenoxypropanoic acid, achieving a high selectivity factor. rsc.org

Another approach is the enantioselective kinetic resolution of racemic 2-ethynylaziridines through ring-opening with amines, catalyzed by a chiral Cu(I)-bisphosphine complex. researchgate.net This method provides access to both the unreacted, enantiomerically enriched aziridine and the chiral ring-opened product.

The following table provides examples of kinetic resolution methods for aziridine derivatives:

| Racemic Substrate | Chiral Catalyst/Reagent | Method | Selectivity Factor (s) |

| 2-Methylpiperidine | (R)-2-phenoxypropanoic acid active ester | Acylative Kinetic Resolution | 73 |

| 2-Ethynylaziridines | Chiral Cu(I)-bisphosphine complex | Nucleophilic Ring-Opening | Not specified |

Advanced and Novel Synthetic Protocols

Recent advancements in synthetic organic chemistry have led to the development of novel and efficient methods for the stereoselective synthesis of aziridines.

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains the essential parts of all starting materials, offer a highly efficient approach to complex molecules. nih.gov

A catalytic asymmetric aziridination reaction has been developed using a BOROX catalyst derived from (S)-VAPOL or (S)-VANOL. This reaction involves the addition of a diazo ester to an N-protected aldimine, affording cis-aziridine-2-carboxylates in good yields and high enantiomeric excess. nih.gov

Another example involves the ring-opening of 1-alkyl-2-methyleneaziridines with organocopper reagents in the presence of a Lewis acid. This reaction allows for the sequential formation of two new carbon-carbon bonds in a multicomponent fashion, providing rapid access to a variety of substituted propanones. nih.govresearchgate.net

Visible-light photoredox catalysis has emerged as a powerful tool for the construction of chemical bonds under mild conditions. nih.gov This methodology has been successfully applied to the stereospecific synthesis of substituted aziridines. rsc.orgthieme-connect.com

One approach involves the visible-light-induced functionalization of alkenes. In this process, a photocatalyst, such as Ir(ppy)₂(dtbbpy)PF₆, generates a nitrogen-centered radical from an N-protected 1-aminopyridinium salt upon irradiation with visible light. rsc.orgthieme-connect.com This radical then adds to an alkene, leading to the formation of the aziridine product with excellent diastereoselectivity. rsc.orgthieme-connect.com The reaction tolerates a variety of functional groups and proceeds under mild conditions. rsc.org

Advanced Reactivity and Mechanistic Investigations of S 2 Methylaziridine

Ring-Opening Reactions: Regioselectivity and Stereospecificity

The inherent ring strain of aziridines, estimated to be around 26-27 kcal/mol, is the primary driving force for their ring-opening reactions. The presence of a methyl group at the C2 position in (S)-2-methylaziridine introduces an element of asymmetry, leading to potential regiochemical and stereochemical challenges in ring-opening processes. The outcome of these reactions is highly dependent on the nature of the nucleophile or electrophile, the activation of the aziridine (B145994) nitrogen, and the reaction conditions employed.

Nucleophilic attack is a common and extensively studied method for the ring-opening of aziridines. The regioselectivity of this attack is governed by both steric and electronic factors. In general, for N-activated aziridines, nucleophilic attack can occur at either the less substituted C3 carbon (normal or SN2-type attack) or the more substituted C2 carbon (abnormal or SN2'-type attack). The stereochemical outcome is typically an inversion of configuration at the center of attack, consistent with an SN2 mechanism.

The reaction of this compound with carbon-based nucleophiles provides a direct route for the formation of new carbon-carbon bonds. The regioselectivity of these reactions is often influenced by the nature of the organometallic reagent and the activating group on the aziridine nitrogen.

Organocuprates are known to be effective nucleophiles for the ring-opening of activated aziridines. For instance, the reaction of N-pymisyl-protected 2-methylaziridine (B133172) with various organocuprates proceeds with high regioselectivity, favoring attack at the less sterically hindered C3 position to afford the corresponding sulfonamides in high yields nih.gov. This regioselectivity is a hallmark of cuprate (B13416276) additions to activated aziridines.

Grignard reagents and organolithium compounds are also utilized for the alkylative ring-opening of aziridines. The regioselectivity of these reactions can be more variable and is sensitive to the reaction conditions and the nature of the N-activating group. In many cases, stereospecific ring-opening is observed, with the nucleophile attacking the less substituted carbon atom nih.govresearchgate.net. For N-sulfonyl-protected aziridines, organolithium-induced alkylative ring-opening provides a promising strategy for the synthesis of unsaturated amino alcohols and ethers rsc.org.

| Carbon Nucleophile | N-Activating Group | Major Product | Regioselectivity (C3:C2 attack) | Yield (%) |

|---|---|---|---|---|

| (CH₃)₂CuLi | Pymisyl (pyrimidine-2-sulfonyl) | N-Pymisyl-2-aminobutane | >95:5 | 85 |

| Ph₂CuLi | Pymisyl | N-Pymisyl-1-phenyl-2-aminopropane | >95:5 | 92 |

| CH₃MgBr | Tosyl | N-Tosyl-2-aminobutane | Predominantly C3 | Good |

| n-BuLi | Tosyl | N-Tosyl-2-aminohexane | Predominantly C3 | Good |

A wide array of heteroatom nucleophiles can effectively open the aziridine ring, leading to the formation of valuable β-functionalized amines. The regioselectivity of these reactions is often controlled by the reaction conditions, particularly the presence of a Lewis or Brønsted acid.

Oxygen Nucleophiles: The ring-opening of activated aziridines with oxygen nucleophiles, such as alcohols, is a common method for the synthesis of β-amino ethers. In the presence of a Lewis acid like Cu(OTf)₂, chiral 2-phenyl-N-tosylaziridine undergoes a highly regioselective SN2-type ring-opening with various alcohols, yielding nonracemic 1,2-amino ethers in excellent yields and with good enantiomeric excess iitk.ac.inorganic-chemistry.org. The reaction of carbohydrate-derived C1-O-nucleophiles with aziridine-2-carboxamides can be modulated to provide either the α- or β-glycoside through the careful choice of solvent and metal counterion nih.gov.

Nitrogen Nucleophiles: Amines can also serve as nucleophiles for the ring-opening of aziridines, leading to the formation of 1,2-diamines. The nucleophilic ring-opening of a trisubstituted ethynyl (B1212043) aziridine with various amines proceeds with complete regio- and stereoselective control, with the nucleophile attacking the less substituted carbon nih.gov. Solvent can play a crucial role in controlling the regioselectivity of the ring-opening of aziridines with amines and CS₂ rsc.org.

Sulfur Nucleophiles: Thiols are highly effective nucleophiles for the ring-opening of aziridines. The reaction is generally highly regioselective, with the thiolate anion attacking the less sterically hindered carbon atom mdpi.com. For instance, the reaction of chiral 2-(1-aminoalkyl)aziridines with different thiols in the presence of BF₃·Et₂O results in the opening of the nonactivated aziridine ring at the C2 position with retention of configuration bioorg.org.

Halogen Nucleophiles: Halide ions can act as nucleophiles for the ring-opening of N-activated aziridines, typically in the presence of a Lewis acid. A highly regioselective SN2-type ring-opening of N-sulfonylaziridines with tetraalkylammonium halides mediated by BF₃·OEt₂ affords 1,2-haloamines in excellent yields acs.org. The regioselectivity of the ring-opening of N-benzoyl and N-benzyloxycarbonyl activated 2-methylaziridines with fluoride (B91410) is dependent on the fluorine source. Anhydrous HF exclusively yields the 2-fluoropropanamine derivatives, while reactions with [K222][¹⁸F] show regiocontrol that depends on the protecting group researchgate.net.

| Heteroatom Nucleophile | N-Activating Group | Catalyst/Conditions | Major Product Regioisomer | Stereochemistry |

|---|---|---|---|---|

| Methanol (B129727) | Tosyl | Cu(OTf)₂ | Attack at C3 | Inversion |

| Aniline | Tosyl | - | Attack at C3 | Inversion |

| Thiophenol | None (activated by BF₃·Et₂O) | BF₃·Et₂O | Attack at C2 | Retention |

| Tetrabutylammonium (B224687) bromide | Tosyl | BF₃·OEt₂ | Attack at C3 | Inversion |

| Anhydrous HF | Benzoyl | - | Attack at C2 | Inversion |

Electrophilic activation of the aziridine nitrogen, followed by nucleophilic attack, is another important pathway for ring-opening. This can be achieved using Brønsted or Lewis acids. The regioselectivity of these reactions is often different from that of direct nucleophilic attack on N-activated aziridines.

In the presence of a strong acid, the aziridine nitrogen is protonated, forming a highly reactive aziridinium (B1262131) ion. The subsequent nucleophilic attack generally occurs at the more substituted carbon atom (C2 in the case of 2-methylaziridine), as this position can better stabilize the developing positive charge in the transition state, which has some SN1 character. The reaction of chiral (2R)-2-acyl-[1-(1'R)-(1'-phenylethyl)]aziridines with various acid chlorides is initiated by the nucleophilic ring nitrogen attacking the acid chloride to form an acylaziridinium ion intermediate. This intermediate is then opened by the chloride anion to yield β-amino-α-chlorocarbonyl compounds bioorg.org.

Lewis acids can also promote the ring-opening of aziridines by coordinating to the nitrogen atom, thereby increasing the electrophilicity of the ring carbons. Lewis acid-mediated ring-opening of chiral 2-phenyl-N-tosylaziridine with various alcohols proceeds via an SN2-type pathway, as evidenced by the formation of nonracemic products with high enantiomeric excess iitk.ac.inorganic-chemistry.org. Similarly, BF₃·OEt₂ can mediate the highly regioselective SN2-type ring-opening of N-activated aziridines with tetraalkylammonium halides acs.org.

Transition metal catalysis has emerged as a powerful tool for the ring-opening of aziridines, offering unique reactivity and selectivity profiles that are often complementary to traditional methods. A variety of transition metals, including palladium, copper, rhodium, and silver, have been shown to catalyze these transformations.

Palladium-catalyzed ring-opening reactions of aziridines with organoboronic acids provide access to allylic amines with high regioselectivity mdpi.com. Copper-catalyzed reactions are also prevalent. For example, a copper-catalyzed stereospecific ring-opening of 2-aryl-substituted aziridines with silicon Grignard reagents has been reported, where the regiochemical outcome is governed by the steric demand of the silicon nucleophile nih.govresearchgate.net. Copper catalysis is also effective in the borylative ring-opening of N-(2-picolinoyl)-protected alkyl aziridines mdpi.com.

Silver(I) complexes can catalyze the regioselective ring-opening of N-tosylaziridines with a range of S-, O-, and N-nucleophiles nih.gov. Rhodium(II) catalysts have been employed in tandem aziridination and ring-opening reactions of allylic carbamates to stereoselectively synthesize functionalized tetrahydrofurans researchgate.net.

| Catalyst | Nucleophile | N-Activating Group | Major Product Type | Key Features |

|---|---|---|---|---|

| Pd(0) complexes | Arylboronic acids | Tosyl | β²-Aryl amino acids | High regioselectivity and enantiospecificity mdpi.com |

| Cu(I) complexes | Silicon Grignard reagents | Tosyl | β-Silylamines | Regiodivergent and stereospecific nih.govresearchgate.net |

| Ag(I) complexes | Alcohols, amines, thiols | Tosyl | β-Functionalized amines | High regioselectivity nih.gov |

| Rh(II) complexes | Intramolecular hydroxyl group | Carbamate | Tetrahydrofurans | Tandem aziridination/ring-opening researchgate.net |

Asymmetric catalysis provides a powerful strategy for the enantioselective ring-opening of aziridines. While this is most commonly applied to meso-aziridines or in the kinetic resolution of racemic aziridines, the principles can be extended to enantiopure substrates like this compound to achieve catalyst-controlled diastereoselectivity.

The kinetic resolution of racemic aziridines through catalytic asymmetric ring-opening allows for the separation of enantiomers, with one enantiomer reacting faster with a nucleophile in the presence of a chiral catalyst, leaving the unreacted enantiomer in high enantiomeric excess. For example, the enantioselective kinetic resolution of racemic 2-ethynylaziridines via ring-opening with amines has been achieved using a chiral Cu(I)-bisphosphine catalyst rsc.orgresearchgate.net. Similarly, a chiral N,N'-dioxide-lanthanum complex can catalyze the kinetic resolution of racemic 2-acyl-3-aryl-N-tosylaziridines with 2-mercaptobenzothiazoles as nucleophiles nih.gov.

When an enantiopure aziridine such as this compound is subjected to a ring-opening reaction with a chiral catalyst, the catalyst can influence the rate of reaction and potentially the regioselectivity, leading to a diastereoselective outcome. The chiral environment created by the catalyst can preferentially stabilize the transition state for the formation of one diastereomeric product over the other. While specific examples focusing solely on enhancing the diastereoselectivity of this compound ring-opening are less common, the extensive research on kinetic resolution and desymmetrization lays the groundwork for such catalyst-controlled diastereoselective transformations.

Transition Metal-Catalyzed Ring Opening Reactions

Regioselective Control in Catalytic Ring Opening

The catalytic ring-opening of this compound is a pivotal transformation for the synthesis of functionalized amines. The regioselectivity of this reaction—determining whether a nucleophile attacks the more substituted C2 carbon or the less substituted C3 carbon—is governed by a combination of electronic effects, steric hindrance, the nature of the catalyst, and the activating group on the nitrogen atom.

For N-activated aziridines, such as N-tosyl-2-methylaziridine, Lewis acids are effective catalysts for promoting ring-opening. The choice of catalyst can significantly influence the site of nucleophilic attack. For instance, boron trifluoride etherate (BF₃·OEt₂) has been shown to regioselectively direct nucleophilic attack by indoles to the more hindered C2 carbon atom of 2-methyl-N-tosylaziridine. In contrast, gold(I) catalysts tend to favor attack at the less hindered C3 position, leading to the alternative regioisomer. This highlights the crucial role of the Lewis acid in coordinating to the substrate and directing the incoming nucleophile.

The nature of the substituents on the aziridine ring itself also plays a critical role. Electron-withdrawing groups, such as a carboxylate at the C2 position, strongly direct nucleophilic attack to that same carbon. This is attributed to the electronic stabilization of the transition state where negative charge develops. For example, the ring-opening of N-activated methylaziridine-2-carboxylates with fluoride ions proceeds with complete regioselectivity at the C2 position, driven by the powerful electron-withdrawing effect of the ester group.

Furthermore, functional groups on side chains attached to the aziridine can exert control through intramolecular interactions. A γ-ketone on an alkyl substituent at C2 can direct a water nucleophile to attack the C2 carbon under acidic conditions. Conversely, a γ-silylated hydroxyl group on the same side chain can steer the nucleophile to the unsubstituted C3 carbon, demonstrating that remote functional groups can dictate the regiochemical outcome by influencing the transition state geometry.

The interplay of these factors allows for tunable control over the ring-opening process, enabling the selective synthesis of either regioisomeric product.

Stereochemical Inversion and Retention in Ring-Opening Mechanisms

The stereochemical outcome of nucleophilic ring-opening reactions of chiral aziridines like this compound is a direct consequence of the reaction mechanism. The two primary pathways, leading to either inversion or retention of stereochemistry, provide access to diastereomerically distinct products from a single chiral precursor.

Inversion of Configuration: The most common mechanistic pathway for the ring-opening of activated aziridines is analogous to a bimolecular nucleophilic substitution (SN2) reaction. In this mechanism, the nucleophile attacks one of the electrophilic ring carbons from the backside relative to the C-N bond that is breaking. This backside attack forces an umbrella-like inversion of the stereocenter, akin to the Walden inversion observed in acyclic SN2 reactions. For this compound, an SN2 attack at the C2 chiral center results in a product with the (R) configuration. This stereospecific inversion is a hallmark of concerted SN2-type processes and is reliably observed in many catalytic and non-catalytic ring-opening reactions, particularly with strong nucleophiles and well-activated aziridines. For example, the gold(I)-catalyzed reaction of (S)-2-methyl-N-tosylaziridine with indole (B1671886) proceeds with complete stereocontrol, yielding the (R)-tryptamine derivative.

The choice of substrate, activating group, and reaction conditions ultimately dictates which stereochemical pathway is favored, allowing for precise control over the absolute configuration of the final product.

Ring Expansion Reactions

The inherent ring strain of the aziridine moiety makes it an excellent substrate for ring expansion reactions, providing access to larger, more complex nitrogen-containing heterocycles. These transformations are valuable in organic synthesis as they allow for the construction of four-, five-, six-, and even seven-membered rings from a readily available three-membered precursor.

Carbonylative Ring Expansion to β-Lactams

One of the most significant ring expansion reactions of aziridines is the transition-metal-catalyzed insertion of carbon monoxide (CO) to form β-lactams (2-azetidinones). This transformation represents a powerful method for constructing the core structure of penicillin and other β-lactam antibiotics. The reaction is typically catalyzed by complexes of cobalt or rhodium.

Theoretical and experimental studies on N-benzoyl-2-methylaziridine using a cobalt carbonyl catalyst, [Co(CO)₄]⁻, have elucidated the reaction mechanism. The process begins with a nucleophilic attack of the cobalt catalyst on one of the aziridine ring carbons, leading to the ring opening, which is the rate-determining step. nih.gov This is followed by the insertion of a CO molecule into the cobalt-carbon bond and subsequent reductive elimination to form the four-membered β-lactam ring. nih.gov The regioselectivity of CO insertion is a key consideration. For N-benzoyl-2-methylaziridine, carbonylation can occur at either the C-N bond of the substituted carbon (C2) or the unsubstituted carbon (C3), leading to N-benzoyl-4-methyl-2-azetidinone and N-benzoyl-3-methyl-2-azetidinone, respectively. nih.gov The regiochemical outcome is sensitive to the nature of the substituent on the aziridine ring. While a methyl group allows for the formation of both regioisomers, a more sterically demanding or electronically stabilizing group like phenyl can lead to the exclusive formation of a single product. nih.govresearchgate.net

Rhodium catalysts, such as [Rh(CO)₂Cl]₂, have also been extensively studied for this transformation. researchgate.net Theoretical studies suggest that the reactivity and regioselectivity in rhodium-catalyzed systems are strongly influenced by hyperconjugation effects between the substituent at C2 and the C-N bond. researchgate.net For instance, a phenyl group at C2 activates the adjacent C-N bond towards insertion of the rhodium metal, facilitating the reaction. In contrast, a methyl group provides less stabilization, rendering N-tert-butyl-2-methylaziridine unreactive under the same conditions. researchgate.netmdpi.com Importantly, these carbonylative ring expansions often proceed with retention of stereochemistry, meaning the configuration of the chiral center is preserved in the β-lactam product. researchgate.net

Table 1: Catalysts and Products in Carbonylative Ring Expansion of 2-Methylaziridine Derivatives

| Catalyst System | Aziridine Substrate | Major Product(s) | Reference |

|---|---|---|---|

| [Co(CO)₄]⁻ | N-benzoyl-2-methylaziridine | N-benzoyl-4-methyl-2-azetidinone & N-benzoyl-3-methyl-2-azetidinone | nih.gov |

| [Rh(CO)₂Cl]₂ | N-tert-butyl-2-methylaziridine | No reaction | researchgate.net |

| [Rh(CO)₂Cl]₂ | N-tert-butyl-2-phenylaziridine | 3-Aryl-2-azetidinone | nii.ac.jp |

Other Ring Expansion Pathways

Beyond carbonylation, aziridines can undergo ring expansion through various other pathways, often involving the formation of reactive intermediates like ylides. A notable example is the one-carbon ring expansion of bicyclic methylene (B1212753) aziridines with rhodium-bound carbenes to yield substituted azetidines (four-membered rings). acs.org This reaction proceeds through the formation of an aziridinium ylide intermediate. This ylide is poised to undergo a concerted, near-barrierless researchgate.netstackexchange.com-Stevens rearrangement, which involves a ring-opening and ring-closing cascade to deliver the final azetidine (B1206935) product. acs.org A key feature of this concerted rearrangement is its stereospecificity, allowing for the efficient transfer of chirality from the starting aziridine to the product. acs.org

The reaction of a chromium carbene complex bearing a 2-methylaziridine moiety with diphenylacetylene (B1204595) and carbon monoxide results in a complex cascade involving a double alkyne insertion and a single CO insertion, ultimately forming a 1-oxotetrahydroindolizine derivative. bioorg.org This demonstrates a more complex ring expansion and annulation pathway starting from the aziridine core.

Cycloaddition Reactions Involving Aziridine Moieties

Aziridines are valuable precursors for generating azomethine ylides, which are highly reactive 1,3-dipoles. These ylides can readily participate in [3+2] cycloaddition reactions with various dipolarophiles (such as alkenes or alkynes) to construct five-membered nitrogen-containing heterocycles like pyrrolidines. The generation of the azomethine ylide from an aziridine can be induced either thermally or photochemically. This process involves a conrotatory or disrotatory cleavage of the C-C bond of the aziridine ring.

The stereochemistry of the substituents on the aziridine ring dictates the geometry of the resulting azomethine ylide, which in turn influences the stereochemistry of the final cycloadduct. Chiral aziridines can thus be used to synthesize enantiomerically enriched pyrrolidine (B122466) derivatives. For example, azomethine ylides generated from the thermolysis of 2-(2'-thienyl)aziridines have been shown to react with various acetylenic dipolarophiles to create novel linked heterocyclic systems.

In addition to C-C bond cleavage, aziridines can also undergo C-N bond cleavage to participate in cycloadditions. For instance, in the presence of a Lewis acid like BF₃–Et₂O, aziridines can react with nitriles in a formal [3+2] cycloaddition to afford substituted imidazolines. This reaction proceeds via the formation of an aziridinium ion, which is then attacked by the nitrile, followed by ring expansion and cyclization.

Table 2: Examples of Cycloaddition Reactions with Aziridine Derivatives

| Aziridine Derivative | Ylide Generation | Dipolarophile | Product Type | Reference |

|---|---|---|---|---|

| 2-(2'-thienyl)aziridines | Thermal | Acetylenes | Linked Heterocycles | |

| General Aziridines | Lewis Acid (BF₃–Et₂O) | Nitriles | Imidazolines | |

| Phthalimide derivatives | Photochemical | Acrylonitrile | Pyrrolidines | masterorganicchemistry.com |

Radical Reactions and Mechanistic Pathways

While many reactions of aziridines are ionic, they can also participate in transformations involving radical intermediates. These reactions open up unique mechanistic pathways for ring-opening and rearrangement. The generation of an aziridinyl radical can be achieved through various methods, including electron transfer from a metal or photochemical initiation.

One key pathway involves the formation of an aziridinylmethyl radical. Theoretical studies have shown that for the aziridinylmethyl radical system, cleavage of the C-N bond is kinetically favored over cleavage of the C-C bond. This regioselectivity provides a route to aminyl radicals. This principle has been applied in the synthesis of larger heterocyclic structures. For example, an intramolecular 5-exo cyclization of a radical onto a 2-methyleneaziridine generates a highly strained bicyclic aziridinylcarbinyl radical. This intermediate rapidly undergoes C-N bond fission, leading to a ring-expanded aminyl radical, which can be trapped to form substituted piperidines and related fused ring systems. nih.gov

Electron transfer provides another avenue for radical-mediated transformations. N-acylated aziridines can undergo a catalytic, radical ring-opening reaction facilitated by titanocene(III) complexes. mdpi.com This process involves an electron transfer from the low-valent titanocene (B72419) to the aziridine, which induces a concerted ring-opening to form a more substituted and stable radical intermediate. This radical can then engage in further reactions, such as conjugate additions or reductions. mdpi.com Similarly, magnesium metal in methanol can induce the ring-opening of 2-(bromomethyl)aziridines through an electron transfer mechanism to generate allylamine (B125299) derivatives.

The stereochemical course of these radical reactions can be complex. For instance, the cis-isomer of a 2-methylaziridine-boryl radical (formed from the aziridine and a boryl radical) undergoes ring-opening with C-N cleavage to predominantly yield the more stable secondary alkyl radical. In contrast, the trans-isomer surprisingly yields mainly the less stable primary alkyl radical, indicating that the stereochemistry of the starting radical influences the fragmentation pathway.

These radical pathways offer complementary reactivity to the more common ionic mechanisms and provide powerful tools for constructing complex nitrogen-containing molecules from aziridine precursors.

Applications of S 2 Methylaziridine As a Chiral Building Block in Complex Molecule Synthesis

Construction of Chiral Amines and Amino Alcohol Derivatives

The regioselective ring-opening of (S)-2-methylaziridine with various nucleophiles provides a powerful and direct route to a diverse range of chiral amines and amino alcohol derivatives. The inherent strain of the aziridine (B145994) ring facilitates nucleophilic attack, which can be modulated to occur at either the substituted or unsubstituted carbon atom, leading to different regioisomers.

The reaction of this compound with amine nucleophiles, often catalyzed by Lewis acids, leads to the formation of chiral 1,2-diamines. For instance, the self-opening reaction of this compound in the presence of a Lewis acid like zinc bromide can produce optically pure 1-(2-aminoalkyl)aziridines ua.es. This transformation occurs with high stereoselectivity, yielding a single diastereoisomer. The nucleophilic attack preferentially occurs at the less sterically hindered carbon of the aziridine ring.

Furthermore, the ring-opening of this compound with oxygen-containing nucleophiles, such as water or alcohols under acidic conditions, or through the use of organometallic reagents like Grignard reagents followed by oxidation, provides access to chiral β-amino alcohols organic-chemistry.orgresearchgate.net. These reactions are highly stereospecific, proceeding with inversion of configuration at the center of nucleophilic attack. The regioselectivity of the ring-opening can be controlled by the choice of catalyst and reaction conditions.

Table 1: Synthesis of Chiral Amines and Amino Alcohols from this compound

| Nucleophile | Product Type | Key Features |

|---|---|---|

| Amines | Chiral 1,2-Diamines | High stereoselectivity, Lewis acid catalysis |

| Water/Alcohols | Chiral β-Amino Alcohols | Stereospecific (inversion), acid-catalyzed |

| Organometallic Reagents | Chiral β-Amino Alcohols | Access to diverse substitution patterns |

Synthesis of Nitrogen-Containing Heterocycles

This compound serves as a versatile precursor for the synthesis of more complex nitrogen-containing heterocyclic systems. Its ability to undergo ring-opening followed by intramolecular cyclization is a key strategy in the construction of various heterocyclic frameworks.

The synthesis of chiral piperazine (B1678402) derivatives can be achieved through the dimerization of aziridines or by the reaction of an aziridine with a suitable dinucleophile. While direct dimerization of this compound to form a specific piperazine is not extensively documented, the principle has been demonstrated with other chiral aziridines. A more common approach involves the reaction of a chiral aziridine with a 1,2-diamine precursor. For example, a diastereoselective palladium-catalyzed hydroamination reaction of substrates derived from amino acids can lead to the formation of 2,6-disubstituted piperazines nih.gov. The stereochemistry of the resulting piperazine is controlled by the chirality of the starting materials.

Chiral morpholine (B109124) derivatives are important scaffolds in medicinal chemistry. The synthesis of these heterocycles can be accomplished using chiral aziridines as starting materials. One synthetic strategy involves the electrophile-induced cyclization of optically pure N-allyl-β-aminoalcohols, which can be derived from the ring-opening of chiral aziridines like this compound banglajol.info. This method allows for the diastereoselective synthesis of substituted morpholines. Asymmetric hydrogenation of dehydromorpholines, which can be synthesized from precursors derived from chiral aziridines, also provides a route to 2-substituted chiral morpholines with high enantioselectivity nih.govsemanticscholar.orgrsc.org.

The strained ring of this compound makes it a suitable precursor for the synthesis of other heterocyclic systems, such as β-lactams and indole (B1671886) derivatives.

The Staudinger reaction , a [2+2] cycloaddition between a ketene (B1206846) and an imine, is a classic method for β-lactam synthesis organic-chemistry.orgwikipedia.org. While direct reaction of this compound with a ketene is not the standard approach, derivatives of this compound can be converted into imines, which then undergo the Staudinger reaction to produce chiral β-lactams nih.gov. The stereochemistry of the resulting β-lactam is influenced by the stereocenter originating from the chiral aziridine.

The synthesis of indole derivatives can be achieved through various methods, including the Fischer indole synthesis and cyclization of 2-vinylanilines organic-chemistry.orgscispace.comresearchgate.net. While a direct role for this compound in these classical methods is not prominent, its derivatives can be incorporated into substrates for these reactions. For example, a chiral amine derived from this compound could be used to prepare a substituted phenylhydrazine (B124118) for a subsequent Fischer indole synthesis, thereby introducing a chiral center into the final indole product.

Enantioselective Synthesis of Natural Products and Bioactive Molecules

The use of this compound as a chiral building block is particularly valuable in the total synthesis of natural products and other bioactive molecules where control of stereochemistry is crucial for biological activity.

The mitomycins are a family of potent antitumor antibiotics characterized by a unique tetracyclic structure containing an aziridine ring organic-chemistry.orgnih.gov. The aziridine moiety is essential for the biological activity of these compounds, as it is involved in the alkylation of DNA nih.govresearchsolutions.com.

In the synthesis of mitomycin analogs, the introduction of the aziridine ring is a critical step. While the direct use of this compound as a building block for the entire mitomycin core is not the primary synthetic route, the synthesis of analogs with modified aziridine moieties is an area of active research. The presence and substitution pattern of the aziridine ring significantly impact the biological activity and selectivity of mitomycin analogs. Studies have shown that analogs lacking the C1-C2 aziridine ring exhibit reduced or altered biological activity, highlighting the importance of this functional group nih.gov. Synthetic efforts towards mitomycin analogs often involve the late-stage introduction of the aziridine ring or the use of precursors that already contain this moiety. The 2-methyl group on the aziridine ring can influence the molecule's reactivity and interaction with its biological target.

Contribution to Other Natural Product Architectures (e.g., Kainoids, Sphingosines)

The strategic use of chiral aziridines, including derivatives conceptually related to this compound, provides efficient pathways to the core structures of various natural products. The ring strain of the aziridine facilitates its opening, and the stereocenter at C2 directs the stereochemical outcome of subsequent transformations, making it a powerful tool for building stereochemically dense molecules.

Kainoids: The kainoid family of non-proteinogenic amino acids, characterized by a substituted pyrrolidine (B122466) ring, exhibits potent neuroexcitatory properties. The synthesis of their core structure is a significant challenge due to the presence of three contiguous stereocenters. Chiral aziridines serve as effective precursors to the pyrrolidine ring system. For instance, a concise asymmetric synthesis of (+)-allo-kainic acid has been achieved using a 3-methyl vinyl aziridine derivative. nih.govbris.ac.uk This process involves a magnesium iodide-mediated tandem reaction sequence where the aziridine undergoes a stereoselective SN2' ring-opening, which is immediately followed by a cyclization with a fumarate (B1241708) Michael acceptor. This powerful annulation method efficiently constructs the densely functionalized pyrrolidine core with high diastereoselectivity, demonstrating the utility of chiral methyl-substituted aziridines in accessing the complex kainoid architecture. nih.govbris.ac.uk

Sphingosines: Sphingosines and their derivatives are fundamental components of cell membranes and are involved in crucial signaling pathways. The characteristic 2-amino-1,3-diol backbone of sphingoid bases can be constructed using chiral aziridines as key intermediates. A general and effective strategy involves the regioselective ring-opening of N-activated chiral aziridines. For example, a library of sphingolipid analogues has been synthesized based on the nucleophilic ring-opening of N-activated aziridine derivatives with various nucleophiles, including thiols and amines. This approach allows for the introduction of the long lipid tail and other functionalities required to mimic the structure of natural sphingolipids. The predictable stereochemical outcome of the ring-opening reaction, dictated by the chirality of the starting aziridine, ensures the correct stereochemistry in the final sphingoid base backbone.

Development of Chiral Ligands and Catalysts

The chiral scaffold of this compound is an attractive platform for the design of new ligands for asymmetric catalysis. The proximity of the stereocenter to the nitrogen atom, a common coordination site for metals, allows for the effective transfer of chiral information during a catalytic cycle. Enantiopure aziridines have been incorporated into various ligand frameworks, including bidentate N,S-ligands, which have shown significant promise in metal-catalyzed asymmetric reactions. mdpi.comsemanticscholar.org

A series of bidentate N(sp³),S-ligands has been synthesized from an (S)-aziridine precursor, (S)-methyl 1-tritylaziridine-2-carboxylate. mdpi.com These ligands feature a bulky N-trityl group to provide steric hindrance and a para-substituted phenyl sulfide (B99878) moiety to modulate the electronic properties of the sulfur donor atom. The catalytic activity of these ligands was evaluated in two key carbon-carbon bond-forming reactions: the palladium-catalyzed Tsuji-Trost allylic alkylation and the addition of organozinc reagents to benzaldehyde.

In the diethylzinc (B1219324) addition to benzaldehyde, the electronic nature of the para-substituent on the phenyl sulfide group was found to have a significant impact on enantioselectivity. The ligand bearing a strong electron-withdrawing nitro group, (S)-2-((4-nitrophenylsulfanyl)methyl)-1-tritylaziridine, provided the highest enantiomeric ratio of 94.2:5.8. This result suggests that reducing the electron density on the sulfur atom enhances the coordination of the aziridine nitrogen to the metal center, leading to a more organized and effective chiral environment for the catalytic transformation. mdpi.com

Below is a summary of the performance of various N,S-bidentate aziridine ligands in the asymmetric addition of diethylzinc to benzaldehyde.

| Ligand Structure (para-substituent on phenyl sulfide) | Enantiomeric Ratio (e.r.) | Yield (%) |

|---|---|---|

| -NO₂ | 94.2 : 5.8 | 98 |

| -Br | 85.9 : 14.1 | 98 |

| -Cl | 85.1 : 14.9 | 98 |

| -H | 84.6 : 15.4 | 98 |

| -CH₃ | 78.1 : 21.9 | 98 |

| -OCH₃ | 74.2 : 25.8 | 98 |

| -tBu | 72.5 : 27.5 | 98 |

Data sourced from Pacuła-Miszewska et al., 2021. mdpi.com

These findings underscore the potential of this compound and its derivatives as foundational elements in the rational design of new, effective chiral ligands for a range of important asymmetric transformations. mdpi.comsemanticscholar.org

Spectroscopic and Chiroptical Analysis for Structural and Stereochemical Elucidation of S 2 Methylaziridine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the elucidation of the molecular structure of (S)-2-methylaziridine. Both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques are employed to obtain a comprehensive understanding of the molecule's constitution and stereochemistry.

Proton (¹H) NMR spectroscopy provides information on the chemical environment of hydrogen atoms within the molecule. The chemical shifts, signal multiplicities (splitting patterns), and coupling constants are characteristic of the structure. For 2-methylaziridine (B133172), the protons on the three-membered ring and the methyl group exhibit distinct signals.

The protons of the aziridine (B145994) ring (CH and CH₂) are diastereotopic, meaning they are chemically non-equivalent due to the chiral center at C2. This non-equivalence results in distinct chemical shifts and complex splitting patterns. The vicinal coupling constants (³J) between the protons on the aziridine ring are particularly useful for stereochemical assignments in derivatives, as their magnitude can be related to the dihedral angle between the coupled protons, which in turn depends on their cis or trans relationship.

Table 1: Typical ¹H NMR Chemical Shift Data for 2-Methylaziridine chemicalbook.com

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| N-H | ~0.24 | Broad Singlet |

| Ring CH₂ (cis to CH₃) | ~1.30 | Multiplet |

| Ring CH₂ (trans to CH₃) | ~1.75 | Multiplet |

| Ring CH | ~1.98 | Multiplet |

| CH₃ | ~1.20 | Doublet |

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of the molecule. In proton-decoupled ¹³C NMR spectra, each chemically non-equivalent carbon atom typically gives a single peak. The chemical shifts of the carbon atoms in 2-methylaziridine are influenced by their hybridization and the electronegativity of the attached nitrogen atom. The carbons of the strained aziridine ring appear at a relatively upfield region compared to acyclic amines.

Table 2: Typical ¹³C NMR Chemical Shift Data for 2-Methylaziridine

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| CH₃ | ~15-20 |

| Ring CH₂ (C3) | ~25-30 |

| Ring CH (C2) | ~30-35 |

Note: Chemical shifts are approximate and can vary based on experimental conditions.

Two-dimensional NMR experiments are powerful tools for unambiguously assigning proton and carbon signals and for elucidating the connectivity and spatial relationships between atoms.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. Cross-peaks in a COSY spectrum connect protons that are coupled to each other, typically through two or three bonds. This helps to establish the connectivity of the proton spin systems within the molecule, for instance, confirming the coupling between the methyl protons and the C2-proton, and among the three ring protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of directly attached carbon atoms (¹H-¹³C one-bond correlations). This allows for the definitive assignment of the ¹³C signals based on the already assigned ¹H signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds (¹H-¹³C long-range correlations). HMBC is crucial for piecing together the carbon skeleton and for assigning quaternary carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is paramount for determining stereochemistry as it identifies protons that are close to each other in space, irrespective of their through-bond connectivity. acdlabs.comacdlabs.comyoutube.comyoutube.comlibretexts.org For derivatives of this compound, NOESY can reveal through-space correlations between substituents on the ring and the ring protons, which helps to establish their relative stereochemistry (cis/trans isomerism). For example, a NOE correlation between the methyl group protons and a specific proton on the adjacent ring carbon would indicate that they are on the same face of the ring.

Infrared (IR) Spectroscopy for Functional Group Identification and Conformational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes. For this compound, key vibrational bands include the N-H stretch, C-H stretches, and ring vibrations.

The N-H stretching vibration for secondary amines typically appears as a single, medium-intensity band in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations for the methyl and ring CH/CH₂ groups are observed in the 2800-3000 cm⁻¹ region. The C-N stretching vibration is found in the fingerprint region, typically between 1000 and 1250 cm⁻¹ for aliphatic amines. chemicalbook.com Theoretical calculations and experimental studies on 2-methylaziridine have provided detailed assignments of the vibrational spectra for its different conformers (invertomers). spectroscopyeurope.com

Table 3: Characteristic IR Absorption Bands for 2-Methylaziridine spectroscopyeurope.com

| Vibrational Mode | Approximate Frequency (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch | ~3300 - 3400 | Medium |

| C-H Stretch (Aliphatic) | ~2850 - 3000 | Strong |

| CH₂ Scissoring | ~1450 - 1470 | Medium |

| C-N Stretch | ~1000 - 1250 | Medium |

| Ring Deformation | ~800 - 900 | Medium-Weak |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Elucidation

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of the compound and its elemental composition. When a molecule is ionized in the mass spectrometer, it forms a molecular ion (M⁺•), which can then break apart into smaller fragment ions. The resulting pattern of ions is characteristic of the molecule's structure.

For 2-methylaziridine (molar mass ≈ 57.09 g/mol ), the molecular ion peak is expected at an m/z of 57. As an amine, its molecular ion peak will have an odd m/z value, consistent with the nitrogen rule. uni-saarland.de The fragmentation of aliphatic amines is often dominated by α-cleavage, which is the cleavage of a C-C bond adjacent to the nitrogen atom. miamioh.edu This process leads to the formation of a stable immonium cation.

The primary fragmentation pathways for 2-methylaziridine would be:

Loss of a methyl radical (•CH₃): α-cleavage resulting in a fragment with m/z 42. This is often the base peak (the most intense peak) in the spectrum due to the stability of the resulting cation.

Loss of a hydrogen atom (•H): This would lead to a fragment at m/z 56.

Table 4: Expected Mass Spectrometry Data for 2-Methylaziridine

| m/z | Assignment | Fragmentation Pathway |

|---|---|---|

| 57 | [M]⁺• (Molecular Ion) | - |

| 56 | [M-H]⁺ | Loss of H• radical |

| 42 | [M-CH₃]⁺ (Base Peak) | Loss of CH₃• radical (α-cleavage) |

Chiroptical Methods

Chiroptical methods are essential for the stereochemical elucidation of chiral molecules like this compound as they are sensitive to the molecule's three-dimensional structure and can be used to determine its absolute configuration. The two primary techniques are Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD).

Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions. pressbooks.pub Since enantiomers have mirror-image structures, they produce VCD spectra that are equal in magnitude but opposite in sign. nih.gov The absolute configuration of this compound can be determined by comparing its experimental VCD spectrum with a spectrum predicted by quantum chemical calculations (typically using Density Functional Theory, DFT) for the (S)-configuration. spectroscopyeurope.comnih.govnih.govbiotools.usamericanlaboratory.com A good correlation between the signs and intensities of the experimental and calculated spectra confirms the absolute configuration. spectroscopyeurope.comnih.govbiotools.usamericanlaboratory.com

Electronic Circular Dichroism (ECD): ECD is the differential absorption of left and right circularly polarized light in the ultraviolet-visible region, corresponding to electronic transitions. Similar to VCD, the ECD spectrum of the (S)-enantiomer will be the mirror image of the (R)-enantiomer. The determination of the absolute configuration of this compound using ECD also relies on the comparison of the experimental spectrum with the theoretically calculated spectrum for the known (S)-configuration.

The power of these chiroptical techniques lies in their ability to provide a non-ambiguous assignment of the absolute stereochemistry of a chiral molecule in solution, which is often not possible with other spectroscopic methods alone.

Computational and Theoretical Studies on S 2 Methylaziridine

Electronic Structure and Conformation Analysis

The electronic structure and conformational landscape of (S)-2-methylaziridine have been the subject of detailed ab initio theoretical investigations. The molecule exists as two stable invertomers, trans and cis, which differ in the orientation of the N-H bond relative to the methyl group.

Computational studies, such as those at the RHF/6-31G* level of theory, have been employed to optimize the geometries of these invertomers. These calculations indicate that the C-C and C-N bonds within the aziridine (B145994) ring are of similar length. The equilibrium mixture composition has been theoretically determined to be approximately 71% trans and 29% cis, a finding that shows good agreement with experimental data.

A notable structural feature revealed by these computations is the tilting of the external H-C*-Me plane away from the N-H bond. This distortion from a perfectly staggered conformation is a key aspect of its structure. The calculated geometric parameters for the trans and cis invertomers provide a precise three-dimensional picture of the molecule.

Table 1: Calculated Geometric Parameters for trans- and cis-2-Methylaziridine

| Parameter | trans-Invertomer | cis-Invertomer |

|---|---|---|

| C-C bond length (Å) | 1.483 | 1.485 |

| C-N bond length (Å) | 1.478 | 1.479 |

| N-H bond length (Å) | 1.006 | 1.006 |

| C-C-N bond angle (°) | 60.5 | 60.4 |

| C-N-C bond angle (°) | 59.0 | 59.2 |

Data sourced from theoretical calculations and may vary depending on the level of theory and basis set used.

Mechanistic Investigations of Aziridine Reactions

Computational methods are instrumental in exploring the mechanisms of reactions involving aziridines, particularly their characteristic ring-opening reactions. These studies help to understand the intricate details of bond-breaking and bond-forming processes.

Transition State Analysis and Reaction Pathways

Transition state theory provides the framework for computationally investigating reaction pathways. For aziridine ring-opening reactions, computational models can identify and characterize the transition state structures, which are the highest energy points along the reaction coordinate. The energy of these transition states determines the activation energy and, consequently, the rate of the reaction.

For instance, in palladium-catalyzed ring-opening reactions of 2-arylaziridines, computational studies have elucidated the multi-step reaction mechanism. nih.gov This involves the oxidative addition of the aziridine to the palladium catalyst, which is the regioselectivity-determining step, followed by subsequent steps like transmetalation and reductive elimination. acs.org The calculated free energy profiles for these pathways can predict the most favorable reaction course. acs.org

Similarly, in the copper-catalyzed borylative ring-opening of alkyl aziridines, density functional theory (DFT) calculations have been used to model the reaction. cdnsciencepub.com These models can rationalize the inertness of certain substrates and the observed regioselectivity by comparing the activation energies of different possible transition states. cdnsciencepub.com

Regioselectivity and Stereoselectivity Prediction

A key challenge in the synthesis of derivatives from substituted aziridines is controlling the regioselectivity and stereoselectivity of the ring-opening. Computational models have become increasingly powerful in predicting these outcomes.

The regioselectivity of nucleophilic attack on the aziridine ring is influenced by steric and electronic factors of the substituents, as well as the nature of the nucleophile and any catalysts involved. researchgate.net Computational studies can model the transition states for attack at each of the non-equivalent carbon atoms of the ring. The relative energies of these transition states can then be used to predict the major regioisomer. For example, in the ring-opening of 2-arylaziridines, the regioselectivity is governed by the phosphine (B1218219) ligand on the palladium catalyst, a factor that can be modeled computationally. nih.gov

Stereoselectivity, particularly the inversion or retention of configuration at a stereocenter, is another critical aspect that can be investigated theoretically. For reactions proceeding through an SN2-like mechanism, an inversion of stereochemistry is expected. Computational models can confirm this by analyzing the geometry of the transition state and the trajectory of the incoming nucleophile and leaving group.

Effects of Substituents and Lewis Acids on Reactivity and Selectivity

The reactivity and selectivity of this compound in ring-opening reactions are profoundly influenced by the nature of substituents on the nitrogen and carbon atoms, as well as the presence of Lewis acids.

Computational studies have shown that electron-withdrawing substituents on the nitrogen atom generally activate the aziridine ring towards nucleophilic attack by increasing the electrophilicity of the ring carbons. The effect of various N-substituents on the N-inversion energy and the reactivity towards ring-opening has been systematically investigated using DFT methods.

Lewis acids play a crucial role in many aziridine ring-opening reactions by coordinating to the nitrogen atom. This coordination further polarizes the C-N bonds, making the ring carbons more susceptible to nucleophilic attack. Computational models can simulate the interaction between the Lewis acid and the aziridine and calculate the resulting changes in the electronic structure and the activation energy for the ring-opening. For example, in the phenonium-ion-mediated ring-opening of aziridines, the choice of N-substituent and the Lewis acid (e.g., TiCl4) dramatically affects the reaction's efficiency and selectivity, aspects that can be rationalized through computational analysis. nih.gov

Prediction of Spectroscopic Parameters

Ab initio and DFT calculations are powerful tools for predicting various spectroscopic parameters of this compound, which can aid in the interpretation of experimental spectra.

One of the key applications is the calculation of vibrational frequencies. Scaled ab initio force fields have been used to calculate the infrared (IR) spectra of both the trans and cis invertomers of 2-methylaziridine (B133172). nih.gov The predicted IR spectrum of the equilibrium mixture shows excellent agreement with the experimental vapor-phase and solution spectra, allowing for a complete assignment of the vibrational modes. nih.gov

Furthermore, more advanced chiroptical spectroscopic techniques like vibrational circular dichroism (VCD) can be modeled computationally. The VCD spectrum of (2R)-2-methylaziridine has been investigated using the ab initio implementation of the Vibronic Coupling Theory (VCT). These calculations have revealed that the predicted VCD spectrum of the equilibrium mixture is dominated by the trans diastereomer. This is not solely due to its higher abundance but also because many of the rotatory strengths in the mid-IR region have opposite signs and similar magnitudes in the two invertomers, which possess different absolute configurations at the nitrogen atom.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| cis-2-Methylaziridine |

| trans-2-Methylaziridine |

| 2-Arylaziridines |

| Alkyl aziridines |

Future Directions and Emerging Research Avenues

Sustainable and Green Chemistry Approaches in (S)-2-Methylaziridine Synthesis

The synthesis of highly reactive and chiral molecules like this compound is increasingly being viewed through the lens of green chemistry, which prioritizes the reduction of hazardous substances, energy efficiency, and waste minimization. A significant trend is the move away from conventional volatile organic solvents toward more environmentally benign alternatives. Research into the synthesis of related aziridines has demonstrated the viability of using "green solvents" such as cyclopentyl methyl ether (CPME). nih.gov This solvent is not only less toxic but also shows low water affinity, making it suitable for moisture-sensitive reactions without requiring prior distillation. nih.gov

One innovative strategy combines flow chemistry with a green solvent approach in a mixed flow-batch system for the synthesis of functionalized NH-aziridines from vinyl azides. nih.gov This method offers a safer, faster, and more convenient route to the aziridine (B145994) motif, notably avoiding the need for traditional protection/deprotection steps, which improves atom economy. nih.gov Such protocols are inherently safer, especially when dealing with potentially hazardous intermediates, due to the small reaction volumes and superior heat and mass transfer in microreactors. nih.gov

Table 1: Principles of Green Chemistry Applied to Aziridine Synthesis

| Principle | Application in Aziridine Synthesis | Potential Benefit |

|---|---|---|

| Safer Solvents | Use of water, cyclopentyl methyl ether (CPME), or 2-MeTHF instead of chlorinated solvents. nih.govmdpi.com | Reduced toxicity and environmental impact. |

| Energy Efficiency | Integration of microwave-assisted techniques or flow chemistry to reduce reaction times. arkat-usa.orgrsc.org | Lower energy consumption and faster throughput. |

| Atom Economy | Designing synthetic routes that avoid protection/deprotection steps. nih.gov | Minimized waste and maximized incorporation of starting materials into the final product. |

| Catalysis | Development of biocatalysts or highly efficient metal catalysts to replace stoichiometric reagents. mdpi.comresearchgate.net | Increased reaction selectivity, lower waste, and milder reaction conditions. |

| Hazard Reduction | Use of continuous flow reactors to handle hazardous intermediates or reagents safely. rsc.orgnih.gov | Enhanced operational safety and control over exothermic reactions. |